molecular formula C17H14N2O2S2 B2497922 4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899941-71-0

4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2497922
CAS RN: 899941-71-0
M. Wt: 342.43
InChI Key: SRDJGOZEFUQULF-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their antitumor and cytotoxic effects. Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, and one compound demonstrated potent activity against prostate cancer cells . The unique structure of 4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide may contribute to its antitumor potential.

Parent Material for Various Compounds

Thiazoles serve as parent materials for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Their unique properties make them versatile building blocks in chemical synthesis .

Future Directions

Benzothiazole derivatives, including “4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide”, have shown promising biological activities, suggesting their potential for the development of new therapeutic agents . Future research could focus on exploring their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

4-acetyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-10(20)11-6-8-12(9-7-11)16(21)19-17-18-15-13(22-2)4-3-5-14(15)23-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJGOZEFUQULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

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